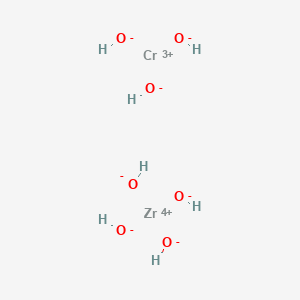
Chromium(3+) zirconium(4+) hydroxide (1/1/7)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium(3+) zirconium(4+) hydroxide (1/1/7) is a complex chemical compound that combines chromium and zirconium ions with hydroxide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Chromium(3+) zirconium(4+) hydroxide (1/1/7) typically involves the co-precipitation method. This method includes the following steps:
Mixing Solutions: A solution containing chromium(III) ions (such as chromium nitrate) is mixed with a solution containing zirconium(IV) ions (such as zirconium nitrate).
Addition of Hydroxide: A hydroxide source, such as sodium hydroxide or ammonium hydroxide, is added to the mixed solution. This results in the precipitation of Chromium(3+) zirconium(4+) hydroxide.
Filtration and Washing: The precipitate is filtered and washed to remove any impurities.
Drying: The filtered precipitate is dried to obtain the final product.
Industrial Production Methods
In industrial settings, the production of Chromium(3+) zirconium(4+) hydroxide may involve more advanced techniques such as hydrothermal synthesis or sol-gel methods to achieve higher purity and better control over the particle size and morphology.
Analyse Chemischer Reaktionen
Types of Reactions
Chromium(3+) zirconium(4+) hydroxide undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Chromium(III) can be oxidized to chromium(VI) under certain conditions, while zirconium(IV) remains stable.
Substitution Reactions: Hydroxide groups in the compound can be substituted with other ligands, such as chloride or sulfate ions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used to oxidize chromium(III) to chromium(VI).
Substitution Reagents: Chloride or sulfate salts can be used to replace hydroxide groups in the compound.
Major Products Formed
Oxidation: Chromium(VI) compounds, such as chromates or dichromates, can be formed.
Substitution: Compounds like chromium(III) chloride or zirconium(IV) sulfate can be produced.
Wissenschaftliche Forschungsanwendungen
Chromium(3+) zirconium(4+) hydroxide has several scientific research applications, including:
Catalysis: The compound can be used as a catalyst in various chemical reactions due to its unique properties.
Biomedical Applications:
Material Science: The compound can be used in the synthesis of advanced materials, such as ceramics and nanocomposites.
Environmental Science: It can be used in the removal of heavy metals from wastewater due to its adsorption properties.
Wirkmechanismus
The mechanism of action of Chromium(3+) zirconium(4+) hydroxide involves its interaction with molecular targets through various pathways:
Catalytic Activity: The compound can facilitate chemical reactions by providing active sites for reactants.
Antimicrobial Activity: It can disrupt microbial cell membranes and interfere with their metabolic processes.
Adsorption: The compound can adsorb heavy metal ions from solutions, making it useful in environmental remediation.
Vergleich Mit ähnlichen Verbindungen
Chromium(3+) zirconium(4+) hydroxide can be compared with other similar compounds, such as:
Chromium(III) hydroxide: While both compounds contain chromium(III), the presence of zirconium(IV) in Chromium(3+) zirconium(4+) hydroxide provides additional properties and applications.
Zirconium(IV) hydroxide: This compound lacks the catalytic and antimicrobial properties provided by chromium(III).
Mixed Metal Hydroxides: Compounds containing other metal ions, such as aluminum or iron, can have different properties and applications compared to Chromium(3+) zirconium(4+) hydroxide.
Eigenschaften
CAS-Nummer |
58858-47-2 |
|---|---|
Molekularformel |
CrH7O7Zr |
Molekulargewicht |
262.27 g/mol |
IUPAC-Name |
chromium(3+);zirconium(4+);heptahydroxide |
InChI |
InChI=1S/Cr.7H2O.Zr/h;7*1H2;/q+3;;;;;;;;+4/p-7 |
InChI-Schlüssel |
LGSGBFDJNDOTJK-UHFFFAOYSA-G |
Kanonische SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Cr+3].[Zr+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


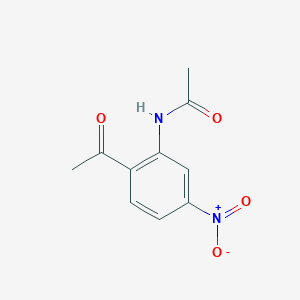
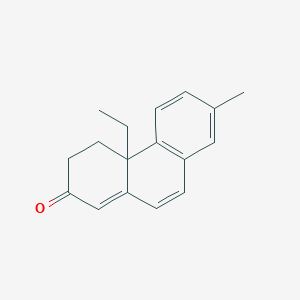
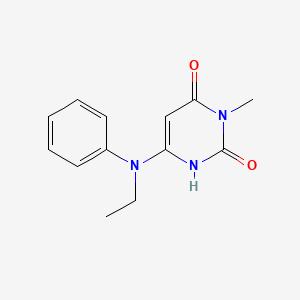
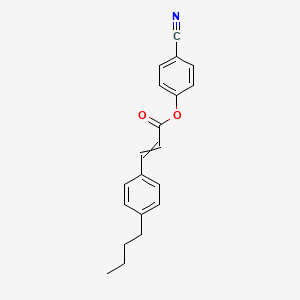
![Methanesulfonamide, 1-[(3,4-dichlorophenyl)sulfonyl]-](/img/structure/B14626422.png)
![2-{[Chloro(dimethyl)stannyl]sulfanyl}ethyl octanoate](/img/structure/B14626428.png)


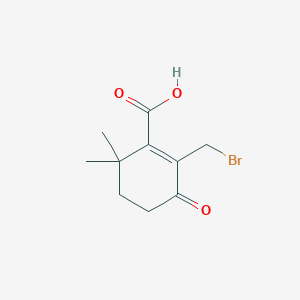
![Ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B14626460.png)
![1-Isocyanato-4-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14626470.png)
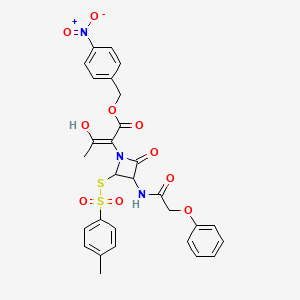
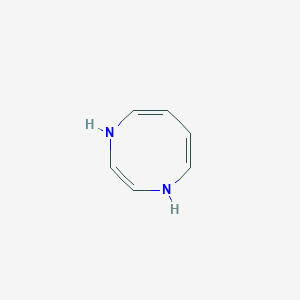
![3-(Hydroxymethyl)-5-methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14626500.png)
